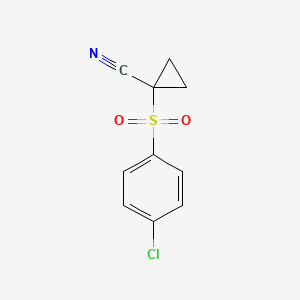

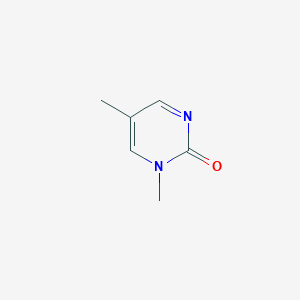

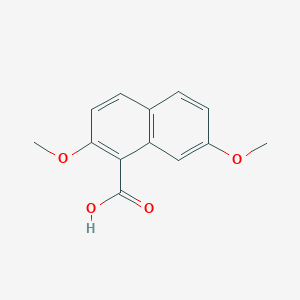

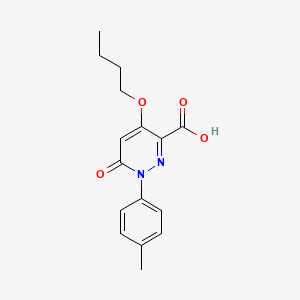

![molecular formula C12H17ClN2O2 B3032503 benzyl N-[1-(aminomethyl)cyclopropyl]carbamate hydrochloride CAS No. 2055841-99-9](/img/structure/B3032503.png)

benzyl N-[1-(aminomethyl)cyclopropyl]carbamate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related carbamate compounds involves various strategies. For instance, an enantioselective synthesis of a benzyl carbamate using iodolactamization as a key step is described, which could be relevant for synthesizing benzyl N-[1-(aminomethyl)cyclopropyl]carbamate hydrochloride . Additionally, the use of benzyl carbamate in combination with N-chlorosuccinimide for aminohalogenation of β-nitrostyrenes catalyzed by potassium carbonate is another synthetic approach that could potentially be adapted .

Molecular Structure Analysis

The molecular structure of carbamates is characterized by the presence of an amine group linked to a carbonyl group. The papers discuss various carbamate derivatives and their cyclization reactions to form different ring structures, which can provide insights into the molecular structure and conformation of benzyl N-[1-(aminomethyl)cyclopropyl]carbamate hydrochloride .

Chemical Reactions Analysis

Carbamates undergo a variety of chemical reactions. For example, N-benzyloxy carbamates can undergo intramolecular cyclization with carbon nucleophiles to give protected cyclic hydroxamic acids . Similarly, the cyclization of ethyl N-[o-(N-hydroxycarbamoyl)benzoyl]carbamate to N-hydroxyphthalimide is another reaction that showcases the reactivity of carbamate compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of carbamates can be inferred from the studies on their reactivity and stability. For instance, the kinetics and mechanism of cyclization reactions provide information on the stability and reactivity of carbamate compounds in different pH conditions . Additionally, the study of the metabolic fate of N-benzyl-N-cyclopropylamine by cytochrome P450 enzymes can shed light on the metabolic stability and potential toxicity of related carbamate compounds .

Aplicaciones Científicas De Investigación

Enzyme Inhibition and Cell Studies

Benzyl N-[1-(aminomethyl)cyclopropyl]carbamate hydrochloride has been investigated for its potential as an enzyme inhibitor. Specifically, research has focused on its role as an LSD1 inhibitor. In a study, the diastereomers of this compound were synthesized and tested for their inhibitory effects on LSD1 and monoamine oxidase (MAO). The results showed that certain isomers were potent inhibitors of LSD1, with reduced activity against MAO-A and negligible impact on MAO-B. Additionally, these diastereomers influenced gene expression in cell studies, highlighting their potential in biomedical research (Valente et al., 2015).

Synthesis Methodologies

The compound has also been a subject of interest in the development of sustainable synthesis methods. For instance, a study explored the use of 1,1′-Carbonyldiimidazole in the mechanochemical preparation of carbamates, including benzyl N-[1-(aminomethyl)cyclopropyl]carbamate hydrochloride. This approach showed enhanced reactivity and sustainability compared to traditional synthesis methods (Lanzillotto et al., 2015).

Application in Drug Synthesis

The compound has been utilized in the synthesis of various pharmacologically relevant structures. For example, a study outlined the synthesis of a novel carbapenem precursor using benzhydrylamine and benzyl N-[1-(aminomethyl)cyclopropyl]carbamate hydrochloride as starting materials. This process contributed to the development of new antibacterial agents (Laurent et al., 2006).

Chemical Transformations

Research has also explored chemical transformations involving this compound. For instance, a study on the direct N-cyclopropylation of cyclic amides and azoles employed a cyclopropylbismuth reagent, demonstrating the versatility of benzyl N-[1-(aminomethyl)cyclopropyl]carbamate hydrochloride in creating nitrogen-containing heterocycles, which are significant in medicinal chemistry (Gagnon et al., 2007).

Safety And Hazards

Propiedades

IUPAC Name |

benzyl N-[1-(aminomethyl)cyclopropyl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.ClH/c13-9-12(6-7-12)14-11(15)16-8-10-4-2-1-3-5-10;/h1-5H,6-9,13H2,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVUKSIILMLYQQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CN)NC(=O)OCC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl N-[1-(aminomethyl)cyclopropyl]carbamate hydrochloride | |

CAS RN |

2055841-99-9 |

Source

|

| Record name | Carbamic acid, N-[1-(aminomethyl)cyclopropyl]-, phenylmethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2055841-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

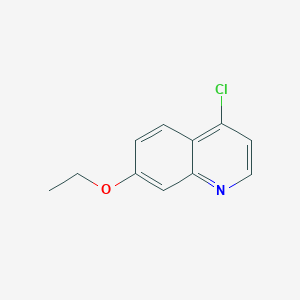

![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-(2-thienyl)-1,3,4-oxadiazole](/img/structure/B3032421.png)